

Application Notes and Protocols: Use of AZD1656 in Humanized Mouse Models

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Compound of Interest

Compound Name: AZD1656

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Introduction

AZD1656 is a potent and selective glucokinase activator (GKA) that has been investigated for its potential as a glucose-lowering agent in type 2 diabetes.[1][2] Glucokinase (GK) plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β -cells and regulating glucose metabolism in the liver.[3] **AZD1656** activates GK in both the pancreas and the liver, leading to increased insulin secretion and enhanced hepatic glucose uptake.[2] This document provides detailed application notes and protocols for the use of **AZD1656** in humanized mouse models, with a focus on models carrying human genetic variants relevant to glucokinase function.

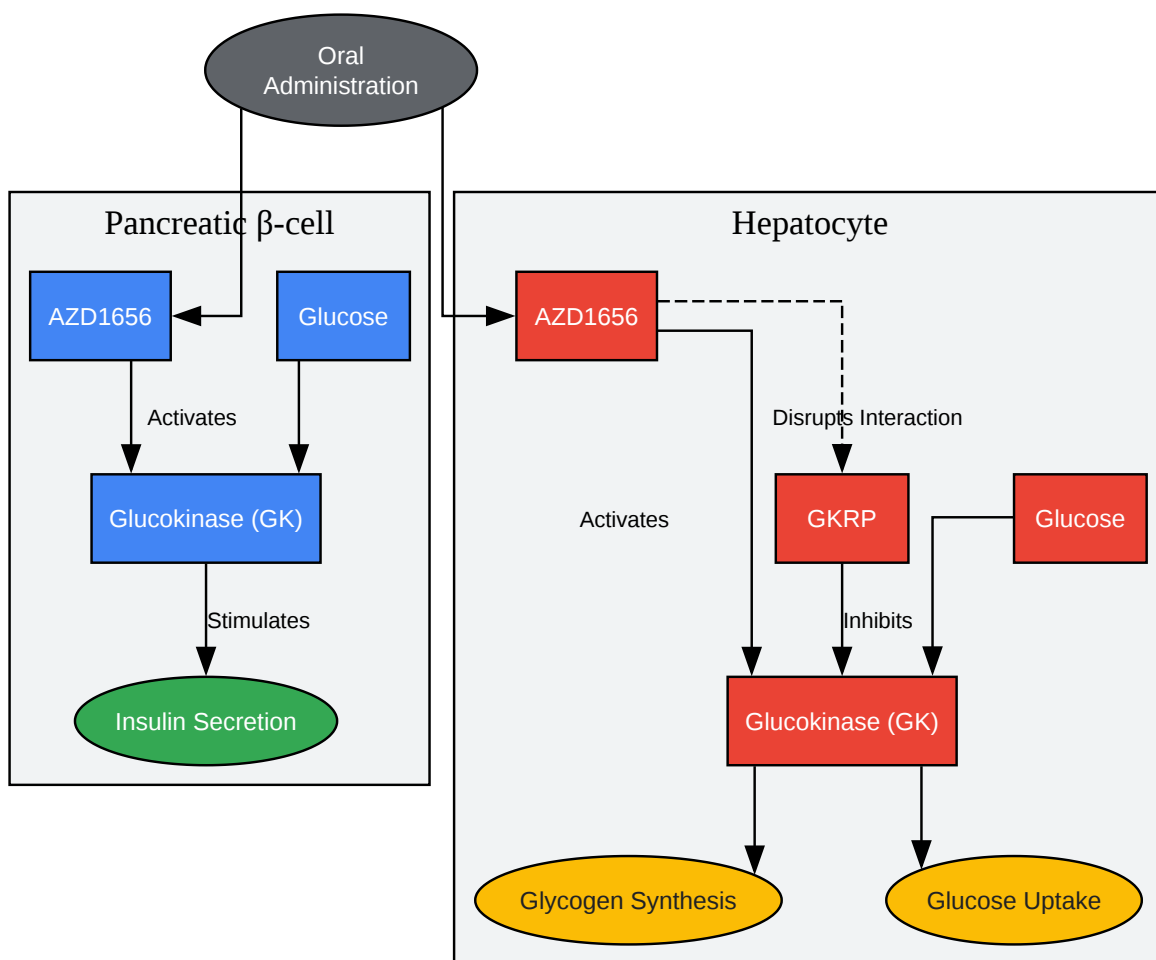
Mechanism of Action

AZD1656 is an orally active small molecule that allosterically activates glucokinase, increasing its affinity for glucose.[1] This activation has a dual effect:

- In the Pancreas: It enhances glucose-stimulated insulin secretion from β -cells.
- In the Liver: It increases glucose uptake and glycogen synthesis, while reducing glucose output.

The efficacy of **AZD1656** can be influenced by the glucokinase regulatory protein (GKRP), which modulates GK activity in the liver. Human genetic variants in the GCKR gene can affect this regulation and, consequently, the response to GKAs like **AZD1656**.^{[4][5]}

Signaling Pathway of AZD1656



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Caption: Signaling pathway of **AZD1656** in pancreatic β -cells and hepatocytes.

Data Presentation: In Vivo Efficacy in Mouse Models

The following tables summarize the quantitative data from studies using **AZD1656** in various mouse models.

Table 1: Effect of **AZD1656** on Glycemic Control in Gckr-P446L Humanized Mice[4][6]

Genotype	Treatment Duration	Dosage	Change in Blood Glucose	Plasma Insulin
Wild-type (PP)	2 weeks	3 mg/kg	Significant reduction	No significant change
Wild-type (PP)	19 weeks	3 mg/kg	Sustained reduction	No significant change
P446L Homozygous (LL)	2 weeks	3 mg/kg	Significant reduction	No significant change
P446L Homozygous (LL)	19 weeks	3 mg/kg	Efficacy declined	No significant change

Table 2: Effect of Chronic **AZD1656** Treatment in Gckr-del/wt Mice[5][7]

Genotype	Treatment Duration	Dosage	Liver Triglyceride Levels	Liver Histology
Gckr-del/wt	16 weeks	3 mg/kg	Increased	Hepatocyte microvesicular steatosis

Table 3: General Effects of **AZD1656** in C57BL/6 Mice[1]

Treatment Duration	Dosage	Effect on Blood Glucose	Effect on Insulin	Effect on ChREBP Target Genes
8 weeks	0-9 mg/kg (daily)	Lowered	Raised	Increased (ChREBP- β , G6pc, Pklr, etc.)

Experimental Protocols

Formulation and Administration of AZD1656

Materials:

- **AZD1656** powder
- Vehicle (e.g., Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, Saline, or 20% Sulfobutylether- β -cyclodextrin (SBE- β -CD) in Saline)[[1](#)]
- Sterile tubes
- Vortex mixer
- Oral gavage needles (20-22 gauge for mice)
- Syringes

Protocol for Vehicle Preparation (Example):[[1](#)]

- Prepare a stock solution of **AZD1656** in DMSO (e.g., 20.8 mg/mL).
- For a 1 mL working solution, add 100 μ L of the DMSO stock solution to 400 μ L of PEG300 and mix thoroughly.
- Add 50 μ L of Tween-80 and mix again.
- Add 450 μ L of Saline to reach the final volume of 1 mL.
- The final formulation should be a clear solution.

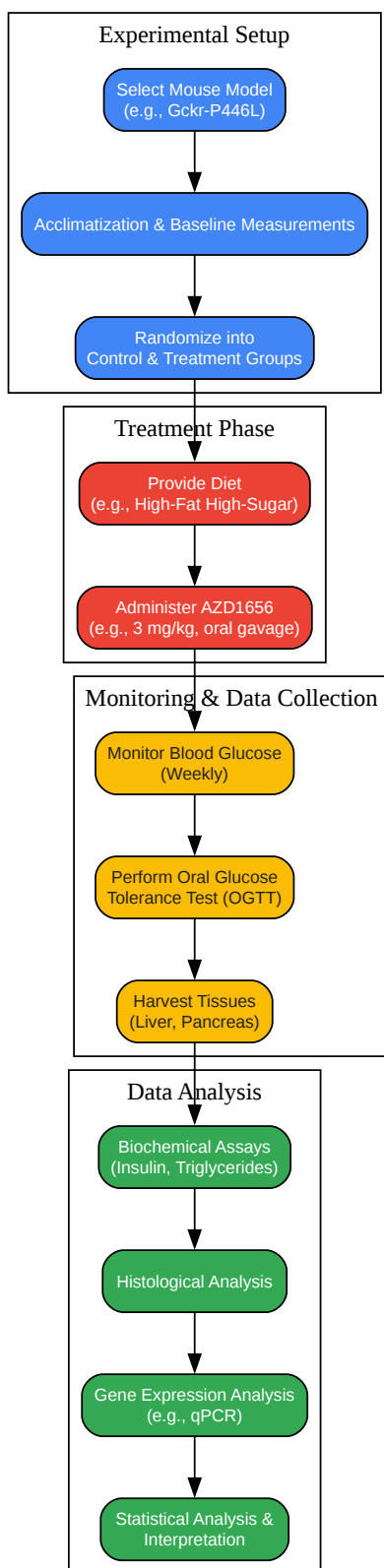
Administration Protocol:

- Weigh each mouse to calculate the precise dosing volume.
- Administer **AZD1656** via oral gavage at the desired dose (e.g., 3 mg/kg body weight).[[4](#)]

- For chronic studies, repeat the administration daily or as required by the experimental design.[\[1\]](#)

In Vivo Efficacy Study in a Humanized Mouse Model

This protocol describes a general workflow for assessing the efficacy of **AZD1656** in a mouse model with human GCKR variants.



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Caption: General experimental workflow for evaluating **AZD1656** in mice.

Oral Glucose Tolerance Test (OGTT)

Materials:

- Glucose solution (e.g., 50% dextrose), sterile
- Glucometer and test strips
- Blood collection tubes (e.g., heparinized capillaries)
- Centrifuge

Protocol:

- Fast mice for 4-6 hours with free access to water.^{[4][6]}
- Record the baseline blood glucose level (t=0) from a tail vein blood sample.
- Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
- Measure blood glucose levels at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.
- Collect blood samples at each time point for subsequent plasma insulin analysis if required.
- Plot blood glucose concentration against time and calculate the area under the curve (AUC) to assess glucose tolerance.

Measurement of Liver Triglycerides

Materials:

- Frozen liver tissue
- Ethanolic potassium hydroxide (KOH) solution
- Magnesium chloride (MgCl₂) solution
- Triglyceride quantification kit (colorimetric assay)

- Homogenizer
- Centrifuge
- Spectrophotometer

Protocol (based on saponification method):

- Weigh a small piece of frozen liver tissue (50-100 mg).
- Add ethanolic KOH solution to the tissue and incubate at 55°C overnight to saponify the triglycerides.
- Neutralize the solution and precipitate fatty acids with $MgCl_2$.
- Centrifuge the sample and collect the supernatant containing glycerol.
- Use a commercial triglyceride quantification kit to measure the glycerol concentration in the supernatant.
- Calculate the triglyceride content relative to the initial liver tissue weight.

Histological Analysis of Liver and Pancreas

Materials:

- Formalin (10% neutral buffered)
- Ethanol series (for dehydration)
- Xylene
- Paraffin wax
- Microtome
- Glass slides
- Hematoxylin and Eosin (H&E) stains

- Microscope

Protocol:

- Fix freshly harvested liver and pancreas tissues in 10% neutral buffered formalin for 24 hours.
- Dehydrate the tissues through a graded series of ethanol solutions.
- Clear the tissues in xylene.
- Embed the tissues in paraffin wax.
- Section the paraffin blocks using a microtome (e.g., 4-5 μ m thickness).
- Mount the sections on glass slides.
- Deparaffinize and rehydrate the sections.
- Stain the sections with H&E for general morphology assessment.
- Dehydrate, clear, and mount the stained slides with a coverslip.
- Examine the slides under a microscope to assess tissue architecture, signs of steatosis (liver), and islet morphology (pancreas).

Application in Humanized Mouse Models

The primary application of **AZD1656** in the context of "humanized" mouse models has been in those carrying human genetic variants of GCKR. These models are crucial for understanding how common human genetic variations can impact the efficacy and potential side effects of GKAs.

- Gckr-P446L Model: This knock-in mouse model represents a common human GCKR variant (rs1260326) and is used to study the long-term efficacy of **AZD1656**.^{[4][5]} Studies in this model have shown that while the initial glucose-lowering effect is positive, chronic treatment in mice homozygous for the P446L variant can lead to a decline in efficacy.^{[4][7]}

- Gckr-del/wt Model: This heterozygous knockout model is used to investigate the effects of reduced GKRP expression, mimicking transcriptional deficiency seen in some human populations.[5][8] Research using this model has highlighted a predisposition to GKA-induced elevation in liver lipids.[4][7]

While there is no specific literature found on the use of **AZD1656** in humanized mouse models with engrafted human immune systems (e.g., for type 1 diabetes research), the protocols outlined here for administration and analysis in other mouse models are directly applicable should such studies be undertaken. The immunomodulatory effects of **AZD1656**, suggested in some clinical trial contexts, could be a rationale for its investigation in such models.[9][10]

Conclusion

AZD1656 serves as a valuable research tool for investigating the therapeutic potential and challenges of glucokinase activation. The use of humanized mouse models, particularly those with GCKR variants, provides critical insights into the long-term efficacy and metabolic consequences of this therapeutic approach. The protocols provided in this document offer a framework for conducting preclinical studies with **AZD1656** to further elucidate its mechanism of action and potential clinical applications.

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